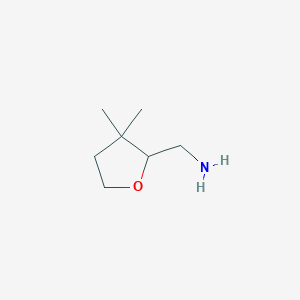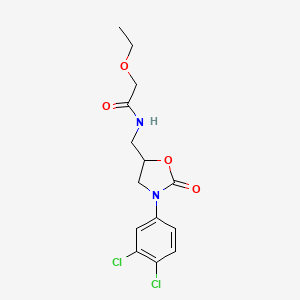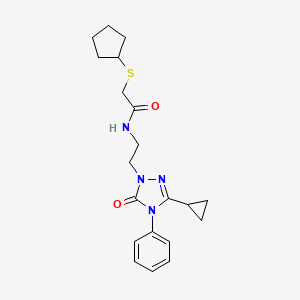
N,3,3-trimethyl-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,3,3-trimethyl-N-phenylbutanamide” is a chemical compound with the linear formula C13H19NO . It has a molecular weight of 205.302 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully documented. The compound has a molecular weight of 205.302 . More detailed information would require specific experimental data.
Applications De Recherche Scientifique
KCNQ Openers for Epilepsy Treatment
N-phenylbutanamide derivatives, including N,3,3-trimethyl-N-phenylbutanamide, have been explored for their potential in treating epilepsy. Research led by Yang, Lu, and Ouyang (2018) demonstrated that these derivatives act as KCNQ openers. KCNQ (Kv7) channels are significant in stabilizing the membrane potential of neurons, and their activation can counteract hyperexcitable states associated with epilepsy. The study synthesized a series of these derivatives and found several potent KCNQ openers. Notably, a compound named Compound 1 exhibited significant anti-convulsant activity without adverse effects, alongside favorable pharmacokinetic profiles in rats. This research indicates the potential of this compound derivatives as a basis for novel anti-epileptic drugs (Yang, Lu, & Ouyang, 2018).
Ligands for Pd-catalyzed Heck and Suzuki Reactions
Certain 1,3-dicarbonyl compounds, such as 3-oxo-N-phenylbutanamide, have been identified as efficient, cost-effective, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions. Cui, Li, Liu, and Guo (2007) reported that these compounds yielded high turnover numbers (approx. 10^3-10^4) in the catalysis of aryl bromides and iodides. This finding is significant for synthetic chemistry, providing a promising alternative to traditional, often costly and phosphine-dependent ligands (Cui, Li, Liu, & Guo, 2007).
Synthesis of Spiro[tetrahydropyran-3,3'-oxindole] Derivatives
The Prins cascade strategy has been employed to synthesize spiro[tetrahydropyran-3,3'-oxindole] derivatives using 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide and a variety of aldehydes. Reddy, Swathi, Swain, Bhadra, Sridhar, Satyanarayana, and Jagadeesh (2014) discovered that this process, under ambient conditions, yielded the corresponding spiro-oxindole derivatives with good yields and excellent selectivity. This method represents an innovative approach to constructing spirocycles in a one-pot operation, showcasing the versatility of N-phenylbutanamide derivatives in complex organic synthesis (Reddy et al., 2014).
Propriétés
IUPAC Name |
N,3,3-trimethyl-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)10-12(15)14(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJYLEAZYLJLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2476107.png)

![ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate](/img/structure/B2476112.png)
![N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2476114.png)
![Lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate](/img/structure/B2476115.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476119.png)
![4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2476120.png)




![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2476128.png)